molecular formula C17H18N2O6 B215027 1-(1-Cyclohexen-1-ylmethyl)cyclopropyl 3,5-dinitrobenzoate

1-(1-Cyclohexen-1-ylmethyl)cyclopropyl 3,5-dinitrobenzoate

Cat. No. B215027
M. Wt: 346.3 g/mol
InChI Key: SZBQXNMJTWIJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Cyclohexen-1-ylmethyl)cyclopropyl 3,5-dinitrobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(1-Cyclohexen-1-ylmethyl)cyclopropyl 3,5-dinitrobenzoate is not well understood. However, studies have suggested that it may act as a radical initiator or a radical scavenger in various chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-(1-Cyclohexen-1-ylmethyl)cyclopropyl 3,5-dinitrobenzoate. However, studies have suggested that it may have potential applications in the field of medicine due to its ability to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(1-Cyclohexen-1-ylmethyl)cyclopropyl 3,5-dinitrobenzoate in lab experiments is its high reactivity, which makes it an ideal reagent for the preparation of various organic compounds. However, its high reactivity also makes it difficult to handle and store, which can be a limitation in some experiments.

Future Directions

There are several future directions for the research on 1-(1-Cyclohexen-1-ylmethyl)cyclopropyl 3,5-dinitrobenzoate. One of the most significant directions is to study its potential applications in the field of medicine, particularly in the treatment of cancer. Additionally, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods. Finally, the development of new derivatives of this compound may lead to the discovery of new applications in various fields of scientific research.

Synthesis Methods

The synthesis of 1-(1-Cyclohexen-1-ylmethyl)cyclopropyl 3,5-dinitrobenzoate involves a multi-step process that starts with the reaction of cyclohexanone with sodium hydroxide to form cyclohexene. The resulting cyclohexene is then reacted with cyclopropane in the presence of a catalyst to form 1-(1-Cyclohexen-1-ylmethyl)cyclopropane. Finally, the 1-(1-Cyclohexen-1-ylmethyl)cyclopropane is reacted with 3,5-dinitrobenzoyl chloride in the presence of a base to form the desired compound.

Scientific Research Applications

1-(1-Cyclohexen-1-ylmethyl)cyclopropyl 3,5-dinitrobenzoate has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of organic synthesis, where it has been used as a reagent for the preparation of various organic compounds.

properties

Product Name

1-(1-Cyclohexen-1-ylmethyl)cyclopropyl 3,5-dinitrobenzoate

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

IUPAC Name

[1-(cyclohexen-1-ylmethyl)cyclopropyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C17H18N2O6/c20-16(13-8-14(18(21)22)10-15(9-13)19(23)24)25-17(6-7-17)11-12-4-2-1-3-5-12/h4,8-10H,1-3,5-7,11H2

InChI Key

SZBQXNMJTWIJOK-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CC2(CC2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1CCC(=CC1)CC2(CC2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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